1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
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Description
Scientific Research Applications
Tautomeric Behavior and Molecular Conformation Studies
Sulfonamide derivatives, due to their unique structural features, have been incorporated into studies focusing on the tautomeric behavior and molecular conformation of compounds. These characteristics are crucial as they directly influence the pharmaceutical and biological activities of these molecules. Through spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance, researchers have been able to identify different tautomeric forms of sulfonamide derivatives, which are essential for understanding their chemical behavior and potential biological interactions (Erturk et al., 2016).
Carbonic Anhydrase Inhibition
A significant area of research for sulfonamide derivatives involves their role as inhibitors of the carbonic anhydrase enzyme. This enzyme plays a vital role in physiological processes such as respiration and acid-base balance. Sulfonamide derivatives have been synthesized and investigated for their inhibition potential against several human carbonic anhydrase isoforms. Studies have identified several potent inhibitors, highlighting the potential for developing new therapeutic agents targeting conditions such as glaucoma, edema, and certain types of cancer (Abdoli et al., 2017).
Antibacterial and Anti-inflammatory Properties
The synthesis of new sulfonamide derivatives has also been explored for their potential antibacterial and anti-inflammatory properties. Some compounds have shown promising results against both Gram-positive and Gram-negative bacterial strains, as well as potent anti-inflammatory activities. This research suggests the possibility of developing novel antimicrobial and anti-inflammatory agents based on sulfonamide derivatives (Kendre et al., 2013).
Synthesis and Bioactivity of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds containing a sulfonamido moiety has been conducted to explore their potential as antibacterial agents. The creation of novel heterocyclic compounds aims to address the need for new and effective antimicrobial agents, with some newly synthesized compounds displaying high antibacterial activities. This line of research holds promise for the development of new treatments for bacterial infections (Azab et al., 2013).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O2/c1-13-3-4-14(2)17(9-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)15-5-7-16(23)8-6-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOKYZERFWGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.